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molecular formula C16H15NO2 B8515736 Benzyl 5-cyclopropylpicolinate

Benzyl 5-cyclopropylpicolinate

Cat. No. B8515736
M. Wt: 253.29 g/mol
InChI Key: VXJYIEKTEAKZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08729071B2

Procedure details

To a solution of benzyl 5-cyclopropylpicolinate in MeOH (15 mL) was added 20% Pd(OH)2/C (100 mg). The hydrogenolysis with H2 was carried out at room temperature under a H2 balloon. The desired product 5-cyclopropylpicolinic acid (305 mg) was obtained after filtration and concentration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:5]=[CH:6][C:7]([C:10]([O:12]CC3C=CC=CC=3)=[O:11])=[N:8][CH:9]=2)[CH2:3][CH2:2]1>CO.[OH-].[OH-].[Pd+2]>[CH:1]1([C:4]2[CH:5]=[CH:6][C:7]([C:10]([OH:12])=[O:11])=[N:8][CH:9]=2)[CH2:2][CH2:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C=1C=CC(=NC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was carried out at room temperature under a H2

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CC1)C=1C=CC(=NC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 305 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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